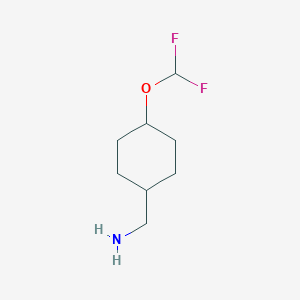
(4-(Difluoromethoxy)cyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethoxy)cyclohexyl)methanamine is an organic compound with the molecular formula C8H15F2NO It is a cyclohexyl derivative where a methanamine group is attached to the cyclohexane ring, and a difluoromethoxy group is substituted at the 4-position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxycyclohexylmethanamine with difluoromethyl ether in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of (4-(Difluoromethoxy)cyclohexyl)methanamine may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process typically includes steps such as purification through distillation or crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethoxy)cyclohexyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various amine derivatives .
Scientific Research Applications
(4-(Difluoromethoxy)cyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Difluoromethoxy)cyclohexyl)methanamine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The methanamine group can also participate in hydrogen bonding and other interactions that affect the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)cyclohexyl)methanamine: Similar in structure but with a trifluoromethyl group instead of a difluoromethoxy group.
(4-(Difluoromethoxy)benzaldehyde): Contains a benzaldehyde group instead of a methanamine group.
Uniqueness
(4-(Difluoromethoxy)cyclohexyl)methanamine is unique due to the presence of both the difluoromethoxy and methanamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
Molecular Formula |
C8H15F2NO |
|---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
[4-(difluoromethoxy)cyclohexyl]methanamine |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h6-8H,1-5,11H2 |
InChI Key |
TWOYJFJGDXKZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


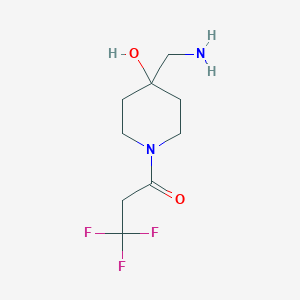
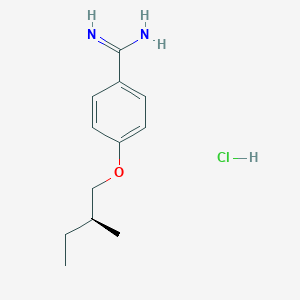
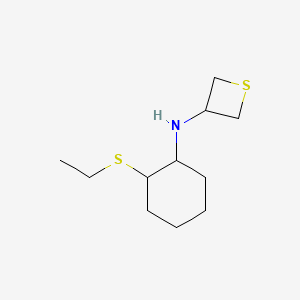
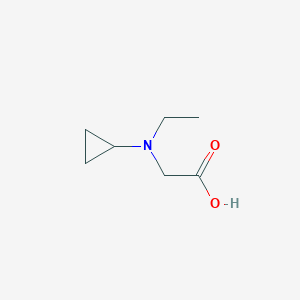
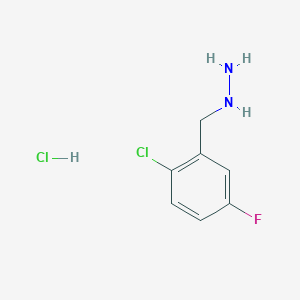

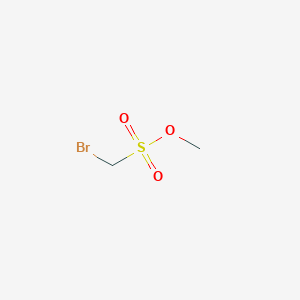

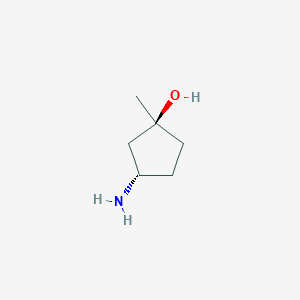
![N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride](/img/structure/B12979339.png)
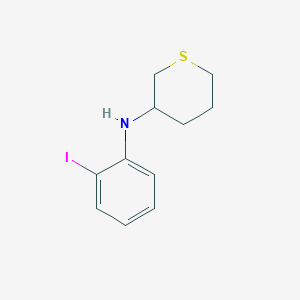
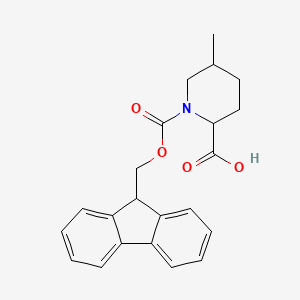
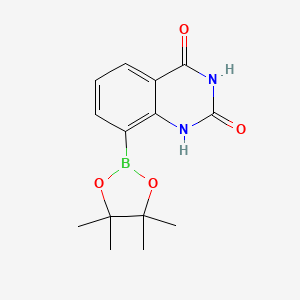
![(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B12979387.png)
